(S)-3-Phenoxytetrahydrofuran, also known by its systematic name (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, is a chemical compound with the molecular formula and a molecular weight of approximately 367.67 g/mol. This compound is classified under various categories related to pharmaceuticals and organic compounds, particularly in the context of drug development and synthesis.
The compound is synthesized through various chemical processes and is available from multiple suppliers, including BLDpharm and VWR, which provide it for research and development purposes. It is often used in the context of drug formulation and quality control, particularly related to the pharmaceutical compound Empagliflozin, which is an anti-diabetic medication .
(S)-3-Phenoxytetrahydrofuran belongs to the class of organic compounds known as tetrahydrofurans. It features a phenoxy group attached to a tetrahydrofuran ring, making it a significant compound in medicinal chemistry due to its potential biological activities.
The synthesis of (S)-3-Phenoxytetrahydrofuran typically involves several steps that may include:
The synthesis can be optimized using techniques such as microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times. Characterization of the synthesized product is typically performed using Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
The molecular structure of (S)-3-Phenoxytetrahydrofuran features a tetrahydrofuran ring substituted at one position by a phenoxy group containing a bromo and chloro substituent on the benzene ring.
(S)-3-Phenoxytetrahydrofuran can participate in various chemical reactions, including:
Reactions involving (S)-3-Phenoxytetrahydrofuran are typically carried out under controlled conditions to prevent side reactions, utilizing catalysts or specific solvents that enhance selectivity .
The mechanism of action for (S)-3-Phenoxytetrahydrofuran is closely related to its interactions with biological targets, particularly in pharmacological contexts. It may act by modulating enzyme activities or inhibiting specific receptors involved in metabolic pathways.
Research indicates that compounds similar in structure have shown potential as inhibitors in various biological assays, although specific data on (S)-3-Phenoxytetrahydrofuran's mechanism remains limited .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
(S)-3-Phenoxytetrahydrofuran has several scientific uses:
The construction of enantiomerically pure tetrahydrofuran cores leverages chiral pool resources, asymmetric catalysis, and substrate-controlled cyclization. The Prins cyclization stands out for its atom-economical formation of the tetrahydrofuran ring: Homoallylic alcohols and aldehydes react under Brønsted acid catalysis (e.g., trifluoroacetic acid), yielding tetrahydropyran-tetrahydrofuran (THP-THF) frameworks with >85% diastereoselectivity [2]. This method achieves ring formation and ether linkage installation concurrently, though recovery of unreacted aldehyde (~15%) necessitates optimization [2].
Mitsunobu etherification provides direct access to chiral ethers from alcohols:
(R)-THF-3-ol + 4-(5-Bromo-2-chlorobenzyl)phenol → (S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran Using triphenylphosphine/diisopropyl azodicarboxylate (DIAD), this route achieves quantitative conversion at ambient temperatures but requires chromatographic purification (petroleum ether/ethyl acetate = 10:1), posing scalability challenges [3].
Chiral pool strategies exploit L-dimethyl malate as a cost-effective alternative to expensive (S)-3-hydroxytetrahydrofuran. Under DIEA activation, it condenses with ketone intermediates, followed by stereoretentive cyclization. This approach delivers 92% yield of empagliflozin intermediates with >99% ee, circumventing hazardous reagents like potassium tert-butoxide [6].
Table 1: Comparative Stereoselective Methods for THF Synthesis
| Method | Chirality Source | Yield (%) | ee/dr (%) | Key Limitation |
|---|---|---|---|---|
| Prins Cyclization | Chiral aldehyde | 70-85 | >85 dr | Aldehyde recovery (15%) |
| Mitsunobu Etherification | (R)-THF-3-ol | 95 | >99 ee | Chromatography purification |
| Chiral Pool (L-malate) | L-Dimethyl malate | 92 | >99 ee | Multi-step sequence |
Palladium-catalyzed couplings enable efficient aryl-aryl bond formation and halogen functionalization, critical for introducing pharmacophores. Suzuki-Miyaura couplings are prominent for constructing biaryl motifs:
(5-Bromo-2-chlorophenyl)boronic acid + 4-[(3S)-Oxolan-3-yl]oxybenzaldehyde → (S)-(2-Chloro-5-iodophenyl)-[4-[(3s)-oxolan-3-yl]oxyphenyl]methanone Using Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1), this transformation achieves 95% conversion but requires rigorous oxygen exclusion to prevent protodeboronation [2] [3].
Ligand design profoundly impacts efficiency. Bidentate phosphines (BINAP, DPPF) suppress β-hydride elimination during carbonylative couplings of aryl halides. A study demonstrated that BINAP/Pd(OAc)₂ (2 mol%) in DMF/CO (1 atm) at 80°C converts aryl iodides to benzophenones in 88% yield, whereas monodentate PPh₃ yields <50% [1] [5].
Table 2: Ligand Effects in Pd-Catalyzed Ketone Synthesis
| Ligand | Pd Source | Solvent | Temp (°C) | Yield (%) | Side Products |
|---|---|---|---|---|---|
| BINAP | Pd(OAc)₂ | DMF | 80 | 88 | <5% Homocoupling |
| PPh₃ | PdCl₂ | Toluene | 100 | 49 | 30% Reduced alcohol |
| DPPF | Pd₂(dba)₃ | Dioxane | 70 | 82 | 8% Dehalogenated arene |
Mechanistic analysis reveals oxidative addition as rate-limiting for electron-rich aryl halides. In situ IR studies show that electron-deficient phosphines accelerate this step but increase catalyst decomposition. Balancing these factors enables couplings of bromo-substituted phenoxytetrahydrofurans with <0.5 mol% Pd loading [4].
Silanes provide chemoselective reducing power under mild conditions, crucial for converting ketone intermediates to methylene bridges. The MoO₂Cl₂/phenylsilane system (5 mol% catalyst) reduces benzophenones to diarylmethanes in toluene at reflux, achieving 92% yield with excellent functional group tolerance (esters, nitriles remain intact) [5]. This method outperforms classical Clemmensen reductions by avoiding acidic conditions that epimerize chiral centers.
For industrial scalability, TMDS (1,1,3,3-tetramethyldisilazane) paired with InBr₃ (3-5 mol%) enables carbonyl reductions at ambient temperatures (10-30°C). The mechanism involves silyl enol ether formation, followed by hydrolysis to the methylene group. This protocol achieves >98% conversion in 2 hours with catalyst loadings as low as 0.03 equivalents, significantly reducing metal waste [3] [6].
Table 3: Silane Systems for Carbonyl Reduction
| Reductant | Catalyst | Conditions | Conversion (%) | Chemoselectivity |
|---|---|---|---|---|
| PhSiH₃ | MoO₂Cl₂ | Toluene, reflux, 6h | 92 | Tolerates esters, halides |
| TMDS | InBr₃ | Toluene, 25°C, 2h | >98 | Tolerates epimerizable centers |
| PMHS | AlCl₃ | THF, 65°C, 12h | 78 | Epimerization observed |
Deoxygenation mechanisms proceed via silyl carboxonium intermediates. Isotope labeling (PhSiD₃) confirms hydride transfer from silicon to the carbonyl carbon, evidenced by deuterium incorporation at the benzylic position. Kinetic studies reveal first-order dependence on [silane] and [catalyst], supporting a concerted hydride transfer [5] .
Halogenated analogs like (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran require stringent purity standards (>99.0%). Crystallization optimization is critical: Water-mediated anti-solvent crystallization in acetonitrile/water (2:1) at 0-3°C affords 99.5% pure product with 92% recovery, eliminating chromatographic purification [3] [6]. Key parameters include:
Catalytic system engineering enhances atom economy:
(S)-2-(4-(5-Bromo-2-chlorobenzoyl)phenoxy)methyl succinate + TMDS → (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran Reducing InBr₃ loading from 5 mol% to 0.5 mol% via flow chemistry (residence time = 30 min, 50°C) maintains 98% yield while reducing metal residues to <10 ppm [6]. Solvent selection also impacts sustainability: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, replaces carcinogenic ethereal solvents (dioxane, THF) without yield compromise [1] [6].
Table 4: Optimization Parameters for Halogenated Analog Production
| Parameter | Standard Process | Optimized Process | Impact |
|---|---|---|---|
| Catalyst Loading | 5 mol% InBr₃ | 0.5 mol% InBr₃ | 90% cost reduction |
| Solvent | THF | 2-MeTHF | Renewable, non-carcinogenic |
| Crystallization Solvent | Ethanol/water | Acetonitrile/water | Purity increase: 96% → 99.5% |
| Reaction Scale | Batch (100 L) | Flow reactor | Throughput: 5 kg/h |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1